molecular formula C9H11ClN4 B3026774 (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hcl CAS No. 1107632-55-2

(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hcl

Cat. No.: B3026774
CAS No.: 1107632-55-2
M. Wt: 210.66
InChI Key: UNEHYEMYUJFBBU-UHFFFAOYSA-N
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Description

(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11ClN4. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a 1H-1,2,3-triazole group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride typically involves the reaction of 4-azidophenylmethanamine with an alkyne in the presence of a copper(I) catalystThe reaction conditions usually involve a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like acyl chlorides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, methanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions include various triazole derivatives, amides, and other nitrogen-containing compounds. These products can have different properties and applications depending on the specific functional groups introduced .

Scientific Research Applications

(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride include other triazole derivatives, such as:

Uniqueness

The uniqueness of (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride lies in its specific substitution pattern and the presence of both the triazole ring and the amine group.

Properties

IUPAC Name

[4-(triazol-1-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-7-8-1-3-9(4-2-8)13-6-5-11-12-13;/h1-6H,7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEHYEMYUJFBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N2C=CN=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107632-55-2
Record name Benzenemethanamine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107632-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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